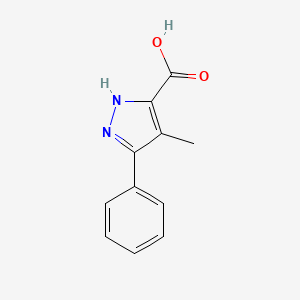

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSFFPRUYGFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890624-82-5, 879770-33-9 | |

| Record name | 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described synthetic strategy is a robust three-step process commencing with a Claisen condensation to form the key β-keto ester intermediate, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This is followed by the classical Knorr pyrazole synthesis to construct the core heterocyclic ring system, yielding ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate. The final step involves the hydrolysis of the ester to the desired carboxylic acid. This guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and presents the information in a clear, structured format for practical application in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a variety of biological targets. The title compound, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and its derivatives are important building blocks for the synthesis of potential therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs. An efficient and well-understood synthetic route is therefore crucial for enabling further research and development in this area.

This guide presents a logical and efficient pathway for the preparation of this valuable compound, emphasizing not just the procedural steps, but the scientific rationale behind them.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (I), reveals a straightforward and convergent synthetic approach. The carboxylic acid functionality can be readily obtained from the corresponding ethyl ester (II) via hydrolysis. The pyrazole ring of intermediate (II) can be constructed using the well-established Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For our target, the required β-keto ester is ethyl 2-methyl-3-oxo-3-phenylpropanoate (III). This key intermediate can, in turn, be synthesized through a crossed Claisen condensation between ethyl propanoate (IV) and ethyl benzoate (V).[2]

Caption: Retrosynthetic analysis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for each step of the synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate (III)

The first step is a crossed Claisen condensation to form the key β-keto ester intermediate.[2][3]

Reaction Scheme:

Caption: Claisen condensation for the synthesis of the β-keto ester intermediate.

Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 eq) to anhydrous ethanol.

-

Reaction: To the stirred solution, add a mixture of ethyl propanoate (1.0 eq) and ethyl benzoate (1.0 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Table 1: Reagents for the Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl propanoate | 1.0 | 102.13 | (To be calculated) |

| Ethyl benzoate | 1.0 | 150.17 | (To be calculated) |

| Sodium ethoxide | 1.0 | 68.05 | (To be calculated) |

| Anhydrous Ethanol | - | - | (Sufficient amount) |

| Diethyl ether | - | - | (For extraction) |

| Dilute HCl | - | - | (For neutralization) |

| Brine | - | - | (For washing) |

| Anhydrous Na2SO4 | - | - | (For drying) |

Synthesis of Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate (II)

This step involves the Knorr pyrazole synthesis, a classic method for forming pyrazole rings.[4][5]

Reaction Scheme:

Caption: Knorr pyrazole synthesis to form the pyrazole ester.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A slight exotherm may be observed.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration, wash with cold ethanol-water (1:1), and then with cold water.

-

Drying: Dry the product in a desiccator or a vacuum oven at low temperature.

Table 2: Reagents for the Synthesis of Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 1.0 | 206.24 | (To be calculated) |

| Hydrazine hydrate (~80%) | 1.1 | 50.06 | (To be calculated) |

| Ethanol | - | - | (Sufficient amount) |

| Glacial Acetic Acid | catalytic | - | (2-3 drops) |

| Water | - | - | (For precipitation) |

Synthesis of 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid (I)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[6]

Reaction Scheme:

Caption: Hydrolysis of the pyrazole ester to the final carboxylic acid product.

Protocol:

-

Saponification: In a round-bottom flask, suspend ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

-

Heating: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

-

Precipitation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the crude product. For further purification, the carboxylic acid can be recrystallized from a suitable solvent such as an ethanol/water mixture.[7]

Table 3: Reagents for the Synthesis of 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate | 1.0 | 230.27 | (To be calculated) |

| Sodium Hydroxide | 2.0 | 40.00 | (To be calculated) |

| Ethanol | - | - | (Sufficient amount) |

| Water | - | - | (Sufficient amount) |

| Dilute HCl | - | - | (For acidification) |

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

The Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from ethyl propanoate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester.[2][8]

The Knorr Pyrazole Synthesis

The Knorr synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. Finally, dehydration leads to the formation of the aromatic pyrazole ring.[4][9]

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. By providing detailed experimental protocols, mechanistic insights, and a clear presentation of the synthetic strategy, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for the laboratory-scale production of this important heterocyclic compound.

References

-

Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

- Ho, T. S., Fun, H. K., & Vittal, J. J. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Vaia. (n.d.). Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2011). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry.

-

ChemSynthesis. (2025, May 20). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

- Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.

- Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.

- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-654.

-

ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]

- Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2426.

- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

- Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vaia.com [vaia.com]

- 9. m.youtube.com [m.youtube.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this vast chemical space, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid emerges as a molecule of significant interest. While direct, in-depth studies on this specific compound are nascent, a comprehensive analysis of its structural analogues and the broader class of pyrazole carboxylic acids provides a compelling, evidence-based framework for understanding its potential mechanisms of action. This guide synthesizes current knowledge to propose and explore the most probable molecular pathways through which 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid may exert its biological effects, with a primary focus on enzyme inhibition and modulation of cellular signaling pathways.

Introduction: The Pyrazole Core in Modern Drug Discovery

The 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for a variety of functional groups have led to its incorporation into numerous clinically approved drugs and investigational agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The presence of the carboxylic acid moiety at the 5-position, coupled with methyl and phenyl substitutions at the 4- and 3-positions respectively, in 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, suggests a high potential for specific interactions with biological targets. This guide will delve into the probable enzymatic and cellular targets of this compound, drawing upon the established pharmacology of its close structural relatives.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the extensive literature surrounding pyrazole carboxylic acid derivatives, the mechanism of action of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is likely multifaceted. The primary modes of action are anticipated to involve direct enzyme inhibition, with downstream effects on critical signaling pathways.

Kinase Inhibition: A Potential Anticancer Mechanism

A significant body of research has established pyrazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][2][3] The PI3K/AKT signaling pathway, crucial for cell survival, proliferation, and metabolism, is a frequently implicated target.[3][4]

It is hypothesized that 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid could function as an ATP-competitive inhibitor, binding to the active site of kinases such as AKT1. The phenyl group at the 3-position can engage in hydrophobic interactions within the ATP-binding pocket, while the pyrazole core acts as a scaffold. The carboxylic acid at the 5-position can form crucial hydrogen bonds with key amino acid residues, and the methyl group at the 4-position can provide additional van der Waals contacts, enhancing binding affinity and selectivity. Inhibition of AKT would disrupt downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[2]

Caption: Postulated inhibition of the PI3K/AKT signaling pathway.

Carbonic Anhydrase Inhibition: A Broad-Spectrum Therapeutic Potential

Pyrazole-based compounds, including those with a carboxylic acid moiety, have been identified as effective inhibitors of carbonic anhydrases (CAs).[5][6][7][8][9] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[5][7]

The proposed mechanism involves the coordination of the pyrazole nitrogen atoms and/or the carboxylate group to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion. This interaction prevents the substrate from accessing the catalytic center, thereby inhibiting the enzyme's activity. The phenyl and methyl substituents likely contribute to the binding affinity and isoform selectivity by interacting with hydrophobic pockets within the active site.

Caption: Workflow for in vitro enzyme inhibition assay.

Cell-Based Assays

Objective: To assess the effect of the compound on cellular signaling and viability.

A. Western Blot Analysis of AKT Phosphorylation

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total AKT and phosphorylated AKT (p-AKT).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.

B. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While the precise molecular interactions of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid are yet to be fully elucidated, the wealth of data on structurally related pyrazole carboxylic acids provides a strong foundation for postulating its mechanism of action. The most promising avenues for its biological activity lie in the inhibition of key enzymes such as protein kinases (e.g., AKT), carbonic anhydrases, and acetylcholinesterase.

Future research should focus on a systematic evaluation of this compound against a broad panel of kinases and other relevant enzymes to identify its primary targets. Co-crystallization studies of the compound with its target enzymes will provide invaluable atomic-level insights into its binding mode and pave the way for structure-based drug design and optimization. Furthermore, comprehensive cell-based and in vivo studies are warranted to validate its therapeutic potential in relevant disease models. The continued exploration of the pyrazole scaffold, exemplified by molecules like 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, holds immense promise for the discovery of novel and effective therapeutic agents.

References

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. (2012, July 1).

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.

- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors.

- Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis. (2012, February 3).

- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. (2025, May 22).

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. (2021, November 20).

- Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. King Fahd University of Petroleum & Minerals.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase.

- Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. PMC.

- Acetylcholinesterase inhibitory potencies of new pyrazoline deriv

- Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors.

- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019, October 15).

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023, August 12).

- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. (2017, November 10).

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

- Akt P

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

The Pyrazole Scaffold: From 19th Century Dyes to 21st Century Kinase Inhibitors

Executive Summary: The Physicochemical Foundation

The pyrazole ring (1,2-diazole) stands as one of the most privileged scaffolds in medicinal chemistry. Its ubiquity is not accidental but a result of its unique physicochemical versatility. Unlike its isomer imidazole (1,3-diazole), pyrazole offers a distinct electronic profile that allows it to function as both a hydrogen bond donor (HBD) and acceptor (HBA) simultaneously, depending on its tautomeric state and substitution pattern.

Key Physicochemical Drivers for Drug Design:

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (

- and -

Dipole Moment: The adjacent nitrogens create a strong dipole, enhancing solubility and facilitating interactions with polar residues in hydrophobic pockets (e.g., the ATP-binding site of kinases).

-

Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenols, amides, and purines, allowing chemists to modulate lipophilicity (LogP) and metabolic stability without sacrificing binding affinity.

Historical Genesis: The Knorr Era

The history of pyrazoles begins not with a drug, but with a mistake that became a miracle. In 1883, Ludwig Knorr attempted to synthesize quinoline derivatives but instead produced antipyrine (phenazone), a pyrazolone derivative.

Antipyrine became the first synthetic analgesic-antipyretic, predating Aspirin.[1] This discovery established the "Knorr Pyrazole Synthesis" as a fundamental reaction in organic chemistry and launched the pharmaceutical industry's fascination with nitrogen heterocycles.[2]

Visualization: The Evolutionary Timeline

The following diagram traces the lineage of pyrazole-based therapeutics from Knorr's dye intermediates to modern targeted oncology agents.

Figure 1: Chronological evolution of pyrazole pharmacophores from simple analgesics to complex kinase inhibitors.

The NSAID Revolution: The COX-2 Selectivity Story

The most significant leap in pyrazole chemistry occurred with the discovery of Celecoxib . Traditional NSAIDs (like aspirin and ibuprofen) inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). This dual inhibition caused severe gastrointestinal side effects.

The Structural Logic

Medicinal chemists at G.D. Searle & Co. utilized the pyrazole ring as a rigid scaffold to position two phenyl rings at specific angles.

-

Mechanism: The pyrazole ring of Celecoxib orients a sulfonamide group into a hydrophilic "side pocket" present in COX-2 but blocked by a bulky isoleucine residue in COX-1.

-

Result: This steric discrimination provided high selectivity, reducing gastric toxicity.

Table 1: Comparative Selectivity Profiles (IC50 Data) Note: Lower IC50 indicates higher potency.

| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) |

| Indomethacin (Non-selective) | NSAID | 0.028 µM | 1.68 µM | 0.016 (Selects COX-1) |

| Celecoxib (Selective) | COX-2 | 15.0 µM | 0.04 µM | 375 (Selects COX-2) |

| Rofecoxib (Withdrawn) | COX-2 | >100 µM | 0.018 µM | >5000 (Highly Selective) |

The Kinase Era: Pyrazoles as "Hinge Binders"

In modern oncology, the pyrazole ring is a cornerstone of Kinase Inhibitor design.[3] Most kinase inhibitors function as ATP-competitive agents.

The Mechanism of Action

The ATP-binding pocket of kinases contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP.

-

Adenine Mimicry: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the NH (N1) acts as a donor (or vice versa depending on substitution).

-

Vector Positioning: The pyrazole scaffold allows substituents to project into the "Gatekeeper" region and the solvent-exposed front, tuning selectivity between similar kinases (e.g., JAK1 vs. JAK2).

Visualization: The Hinge Binding Interaction

Figure 2: Schematic of a pyrazole-based inhibitor interacting with the kinase ATP-binding site.

Notable Examples:

-

Ruxolitinib (Jakafi): A pyrazolo[4,3-d]pyrimidine used for myelofibrosis.

-

Crizotinib (Xalkori): Uses a pyrazole to target ALK/ROS1 in lung cancer.

Experimental Protocols: Synthesis & Validation

Protocol A: The Classic Knorr Pyrazole Synthesis (Educational Baseline)

While historical, this mechanism underpins the formation of the core ring.

Reaction: Condensation of a 1,3-dicarbonyl with a hydrazine.[4]

-

Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Solvent).

-

Procedure:

-

Mix reactants in ethanol at 0°C.

-

Reflux for 2-3 hours.

-

Cool to induce precipitation of the pyrazolone.

-

-

Self-Validation (QC):

-

TLC: Disappearance of hydrazine starting material (visualized with ninhydrin).

-

1H NMR: Disappearance of the ketone methyl singlet; appearance of the pyrazole C4-H (typically ~6.0 ppm).

-

Protocol B: Modern Regioselective Synthesis (The Challenge)

A major issue with the Knorr synthesis is regioisomerism when using unsymmetrical diketones. Modern medicinal chemistry utilizes Suzuki-Miyaura Coupling to functionalize pre-formed, halogenated pyrazoles to ensure structural purity.

Workflow: C4-Arylation of Pyrazoles This protocol is standard for creating kinase inhibitor libraries.

-

Reagents:

-

4-Bromo-1-methyl-1H-pyrazole (Substrate)

-

Arylboronic acid (Coupling partner)

-

Pd(dppf)Cl2 (Catalyst, 5 mol%)

-

K2CO3 (Base, 2.0 eq)

-

Dioxane/Water (4:1 ratio)

-

-

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Addition: Add substrate, boronic acid, base, and catalyst to a sealed vial.

-

Heating: Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

-

Causality & Troubleshooting:

-

Why Pd(dppf)Cl2? The bidentate ligand prevents catalyst decomposition at high temperatures better than Pd(PPh3)4.

-

Why Base? The base is required to form the boronate "ate" complex, which is the active species for transmetallation.

-

-

Self-Validating Checkpoint:

-

LC-MS: Check for the mass of the coupled product (M+H). Bromine isotopes (1:1 ratio of M/M+2) should disappear, replaced by the product mass.

-

References

-

Knorr, L. (1883).[2][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

-

Terrett, N. K., et al. (1996). Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction.[7][8] Bioorganic & Medicinal Chemistry Letters.

-

Fabbro, D., et al. (2015). Ten years of protein kinase inhibitors: from imatinib to the present. Nature Reviews Drug Discovery.

-

BenchChem. (2025).[2] A Technical Guide to the Knorr Pyrazole Synthesis of 1883.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Research

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][3][4][5] Within this important class of compounds, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid represents a molecule of significant interest for drug discovery and development. Its structural features—a carboxylic acid group for potential salt formation and hydrogen bonding, a lipophilic phenyl group, and a decorated pyrazole core—suggest a nuanced pharmacological profile.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. It governs ease of synthesis and purification, dictates formulation strategies, and impacts bioavailability.[6] A comprehensive understanding of the solubility of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is therefore indispensable for researchers and drug development professionals seeking to unlock its full therapeutic potential.

Predicted Solubility Profile and Influencing Factors

The solubility of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its functional groups and the nature of the solvent. The molecule possesses both polar and non-polar characteristics, which will result in a varied solubility profile.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is the most significant polar feature, capable of acting as both a hydrogen bond donor and acceptor. It will strongly interact with polar protic solvents.

-

Pyrazole Ring: The two nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, contributing to its affinity for polar solvents.[7]

-

Phenyl Group (-C₆H₅): This bulky, non-polar group will enhance solubility in solvents with aromatic character and contribute to solubility in less polar organic solvents.[7]

-

Methyl Group (-CH₃): A small, non-polar group that will slightly increase lipophilicity.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to engage in hydrogen bonding with the carboxylic acid and pyrazole ring will be the dominant factor, leading to strong solute-solvent interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the pyrazole N-H. Their high polarity will also aid in solvating the molecule.[7] |

| Less Polar | Dichloromethane, Chloroform | Low to Moderate | The phenyl group will contribute to some solubility, but the strong intermolecular hydrogen bonding of the carboxylic acid in the solid state will likely limit dissolution in these solvents. |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the carboxylic acid and pyrazole moieties will result in poor interaction with these non-polar solvents.[7] Some limited solubility in toluene might be observed due to the phenyl group. |

The following diagram illustrates the key molecular interactions that govern the solubility of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in different solvent types.

Caption: Molecular interactions influencing solubility.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and recommended technique.[7] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (pure, crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of the dissolved compound by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining the solubility of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available solubility data for 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is limited, a thorough understanding of its molecular structure allows for a strong predictive analysis of its behavior in various organic solvents. The presence of both polar (carboxylic acid, pyrazole ring) and non-polar (phenyl, methyl) moieties suggests a high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with significantly lower solubility in non-polar media.

For researchers and drug development professionals, empirical determination of this crucial parameter is paramount. The detailed isothermal shake-flask methodology provided in this guide offers a robust and reliable framework for generating accurate quantitative solubility data. Such data is essential for optimizing synthetic and purification processes, designing effective formulations, and ultimately advancing the development of new therapeutics based on this promising pyrazole scaffold.

References

- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives - ResearchGate.

- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and provides detailed, field-proven methodologies for its complete characterization. This approach is designed to empower researchers to generate reliable data and gain a thorough understanding of this compound's physicochemical profile.

Introduction and Molecular Overview

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a carboxylic acid moiety, a phenyl ring, and a methyl group on the pyrazole core suggests a molecule with a unique combination of polarity, aromaticity, and potential for hydrogen bonding. A thorough understanding of its physical characteristics is paramount for its application in drug design, formulation, and quality control.

Molecular Structure:

Caption: Molecular structure of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Physicochemical Properties: A Data-Driven Approach

Direct experimental data for 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is limited. Therefore, we present a combination of predicted values and experimental data from closely related analogues to provide a foundational understanding.

| Property | Estimated/Analog Data | Rationale and Comparative Insights |

| Melting Point (°C) | 180 - 220 (Estimated) | The melting point of the isomeric 4-methyl-5-phenyl-1H-pyrazol-3-ol has been reported over a wide range (5-220 °C), suggesting decomposition[1]. Other related pyrazole carboxylic acids exhibit melting points in this range. For instance, 3-phenyl-1H-pyrazole-5-carboxylic acid melts at 238-242 °C. The exact melting point will be influenced by the substitution pattern and crystal packing. |

| Boiling Point (°C) | > 400 (Predicted, with decomposition) | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. Prediction for a similar structure, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester, suggests a boiling point of 433.7±33.0 °C. The free acid is expected to have a higher boiling point and likely decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The carboxylic acid group provides polarity and hydrogen bonding capability, suggesting some aqueous solubility. However, the presence of the phenyl and methyl groups increases lipophilicity, likely limiting water solubility. Carboxylic acids are generally soluble in basic aqueous solutions due to salt formation. |

| pKa | 3.5 - 5.0 (Estimated) | The pKa of a carboxylic acid is influenced by the electronic effects of the substituents on the pyrazole ring. The pyrazole ring itself is weakly basic. The pKa is expected to be in the typical range for aromatic carboxylic acids. For comparison, the predicted pKa of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is 10.56±0.10, which reflects the acidity of the pyrazole N-H proton, not the carboxylic acid. |

Experimental Protocols for Complete Characterization

To obtain definitive data for 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the following experimental protocols are recommended.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) provides a more precise determination than traditional capillary methods.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the temperature program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature approximately 20 °C above the expected melting point at a rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

-

Data Analysis: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile Determination

Rationale: Understanding the solubility in various solvents is crucial for reaction setup, purification, and formulation. A systematic approach is necessary to classify solubility.

Protocol: Isothermal Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of the molecule at different pH values, which is critical for understanding its biological activity and formulation.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

-

Titration Setup:

-

Use a calibrated pH meter with a combination pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.

-

Sources

Methodological & Application

"using 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in drug design"

Application Note: Strategic Utilization of 4-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid in Fragment-Based Drug Design

Executive Summary & Strategic Rationale

The compound 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (MPPCA) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines a polar, hydrogen-bonding core (pyrazole-carboxylic acid) with a hydrophobic anchor (phenyl group) and a steric modulator (4-methyl group).

In modern drug development, MPPCA is primarily utilized as:

-

A Lead Fragment for D-Amino Acid Oxidase (DAAO) Inhibition: Targeting NMDA receptor hypofunction in Schizophrenia.

-

A Core Scaffold for COX-2 Inhibitors: Exploiting the 1,5-diarylpyrazole pharmacophore template.

-

A Versatile Building Block: For Fragment-Based Drug Discovery (FBDD) targeting kinases and GPCRs.

This guide provides a validated workflow for synthesizing, assaying, and computationally modeling MPPCA, moving beyond generic descriptions to establish a causality-driven research protocol.

Chemical Profile & Physicochemical Properties

Before initiating wet-lab protocols, the physicochemical profile must be understood to predict bioavailability and solubility.

Table 1: Physicochemical Descriptors of MPPCA

| Property | Value | Drug Design Significance |

| Molecular Weight | 202.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP (Predicted) | ~2.3 - 2.5 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |

| TPSA | ~66 Ų | Indicates good oral bioavailability potential (<140 Ų). |

| H-Bond Donors | 2 (NH, OH) | Critical for active site anchoring (e.g., Arg/Tyr residues). |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates water-mediated bridging or direct backbone interaction. |

| pKa (Acid) | ~3.5 - 4.0 | Ionized (carboxylate anion) at physiological pH (7.4), essential for electrostatic interactions. |

Protocol 1: Chemical Synthesis (Self-Validating Knorr Pyrazole Synthesis)

Objective: Synthesize MPPCA with >95% purity using a regioselective Knorr condensation.

Mechanism: The reaction involves the condensation of a

Reagents:

-

Precursor A: Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Ethyl

-methylbenzoylacetate). -

Reagent B: Hydrazine hydrate (

, 80%). -

Catalyst: Glacial Acetic Acid (optional, for pH control).

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol (2.06 g) of Precursor A in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 12 mmol (0.75 mL) of Hydrazine hydrate dropwise at 0°C (ice bath) to prevent exotherm-driven side reactions.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux at 80°C for 4-6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting keto-ester spot (

) should disappear, replaced by a lower

-

-

Hydrolysis (In-situ): If the ester does not spontaneously hydrolyze (common with bulky groups), add 5 mL of 10% NaOH and reflux for an additional 1 hour.

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dilute residue with 20 mL water.

-

Critical Step: Acidify carefully with 1M HCl to pH 3-4. The carboxylic acid will precipitate as a white/off-white solid.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the presence of the carboxylic acid proton (broad singlet >12 ppm).

-

Protocol 2: In Vitro DAAO Inhibition Assay

Context: DAAO inhibitors prevent the degradation of D-Serine, a co-agonist of the NMDA receptor.[3] MPPCA mimics D-amino acids, binding to the active site adjacent to the FAD cofactor.

Method: Fluorometric Amplex Red™ Coupled Assay.

Assay Logic:

-

DAAO oxidizes D-Serine

-

HRP (Horseradish Peroxidase) uses

to oxidize Amplex Red -

Inhibitor (MPPCA) reduces

production, lowering fluorescence.

Detailed Protocol:

-

Buffer Preparation: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO activity is pH sensitive.

-

Enzyme Mix: Dilute human DAAO (recombinant) to 0.5

g/mL in buffer containing 5 -

Compound Plate:

-

Dissolve MPPCA in DMSO (10 mM stock).

-

Prepare 8-point serial dilution (e.g., 100

M down to 1 nM). -

Add 2

L of compound to 96-well black plate.

-

-

Reaction Initiation:

-

Add 50

L Enzyme Mix to wells. Incubate 10 min at 25°C. -

Add 50

L Substrate Mix (40 mM D-Serine + 0.5 U/mL HRP + 50

-

-

Measurement:

-

Read Fluorescence immediately (Kinetic Mode) for 20 mins.

-

Ex/Em: 530 nm / 590 nm.

-

-

Data Analysis:

-

Calculate slope (RFU/min) for the linear portion.

-

Plot % Inhibition vs. Log[Concentration] to determine

.

-

Protocol 3: Computational Docking Workflow (In Silico)

Objective: Rationalize the binding mode of MPPCA within the DAAO active site to guide further optimization.

Target Selection:

-

PDB ID: 3G3E (Human DAAO in complex with a small molecule inhibitor).

-

Rationale: This structure represents the "closed" conformation suitable for small planar inhibitors like MPPCA.

Workflow Steps:

-

Protein Prep:

-

Remove water molecules (except those bridging FAD).

-

Protonate residues at pH 7.4.

-

Critical: Ensure FAD cofactor is retained as part of the receptor.

-

-

Ligand Prep (MPPCA):

-

Generate 3D conformer.[4]

-

Tautomer State: Generate both 1H-pyrazole and 2H-pyrazole tautomers.

-

Charge State: Deprotonate the carboxylic acid (COO-) as it will form a salt bridge with Arg283 .

-

-

Grid Generation:

-

Center grid box on the co-crystallized ligand in 3G3E.

-

Dimensions: 20 x 20 x 20 Å.

-

-

Docking (e.g., AutoDock Vina / Glide):

-

Run rigid docking.

-

Scoring: Prioritize poses where the carboxylate forms a bidentate interaction with Arg283 and Tyr224 .

-

-

Analysis:

-

The phenyl ring should occupy the hydrophobic sub-pocket (normally occupied by the side chain of bulky D-amino acids).

-

The 4-methyl group should point away from the FAD isoalloxazine ring to avoid steric clash.

-

Visualization of Signaling & Workflow

The following diagram illustrates the mechanistic pathway of DAAO inhibition by MPPCA and the integrated experimental workflow.

Figure 1: Integrated workflow showing the synthesis of MPPCA, its mechanism of action on the DAAO-NMDA axis, and the validation protocols.

References

-

Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

-

Smith, S. M., et al. (2009). "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." The Open Medicinal Chemistry Journal.

-

Kawazoe, T., et al. (2007). "Crystal structure of human D-amino acid oxidase complexed with a small molecule inhibitor." Protein Data Bank (PDB). Accession Code: 3G3E.

-

Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Lellek, V., et al. (2018). "One-pot condensations of ketones, aldehydes and hydrazine... for pyrazole synthesis."[5] Synlett.

Sources

- 1. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 3. rcsb.org [rcsb.org]

- 4. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

Application Notes and Protocols: Pyrazole Derivatives in Modern Agrochemical Discovery

Executive Summary & Rationale

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure in agricultural chemistry[1]. Its aromatic stability, capacity for multidirectional functionalization, and ability to mimic key biosynthetic intermediates (such as 1,3-diketones and amides) make it an ideal pharmacophore for crop protection agents[2][3]. This application note provides a comprehensive technical guide on the mechanism of action (MoA), structural formulation, and standardized efficacy screening protocols for pyrazole-based agrochemicals, specifically focusing on herbicides and insecticides[4].

Mechanisms of Action (MoA) in Crop Protection

Pyrazole derivatives exhibit broad-spectrum biological activities by interacting with highly specific enzymatic and neurological targets in pests, fungi, and weeds[5].

Herbicides: HPPD Inhibition

Many pyrazole herbicides (e.g., Topramezone, Pyrasulfotole) target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3]. By competitively binding to the active site, these compounds block the conversion of tyrosine-derived 4-hydroxyphenylpyruvate (HPPA) into homogentisate[6]. Causality: Homogentisate is a vital precursor for plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in carotenoid biosynthesis. Without carotenoids to quench reactive oxygen species, light induces rapid photo-destruction of chlorophyll, leading to severe foliar bleaching and plant death[3].

Fig 1: HPPD inhibition pathway by pyrazole herbicides leading to plant death.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole-carboxamides (e.g., Fluxapyroxad, Bixafen) act as SDHIs[4]. They bind to Complex II of the fungal mitochondrial electron transport chain, halting ATP production and inhibiting spore germination and mycelial growth[4][5].

Insecticides: Neurological Disruption

Fipronil, a prominent pyrazole insecticide, acts as a potent antagonist of the GABA-gated chloride channel in the insect central nervous system[4][7]. Conversely, newer pyrazole amides like Chlorantraniliprole target insect ryanodine receptors, causing uncontrolled calcium release, muscle paralysis, and death[5][8].

Quantitative Data: Commercial Pyrazole Agrochemicals

| Compound Name | Agrochemical Class | Mechanism of Action (MoA) | Target Pest / Crop Application |

| Topramezone | Herbicide | HPPD Inhibitor | Broadleaf weeds in corn / Post-emergence |

| Pyraclostrobin | Fungicide | QoI (Complex III Inhibitor) | Broad-spectrum fungal diseases in cereals |

| Fluxapyroxad | Fungicide | SDHI (Complex II Inhibitor) | Sclerotinia, rusts in fruits and vegetables |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist | Soil and foliar pests, termites |

| Chlorantraniliprole | Insecticide | Ryanodine receptor modulator | Lepidopteran pests in cotton and vegetables |

Experimental Protocols

Protocol 1: In Vitro HPPD Inhibition Assay (Spectrophotometric)

This protocol details the kinetic evaluation of pyrazole-based HPPD inhibitors[6][9]. Self-Validating System: The assay utilizes a coupled-enzyme or direct fluorescence system to measure homogentisate formation. A positive control (e.g., Mesotrione) and a vehicle control (DMSO) must be run concurrently to validate enzyme activity and baseline absorbance[6].

Materials:

-

Recombinant Arabidopsis thaliana HPPD enzyme[9].

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 2 mM sodium ascorbate, 10 μM (NH₄)₂Fe(SO₄)₂[9][10].

-

Substrate: 4-hydroxyphenylpyruvate (HPPA)[6].

-

Test compounds (Pyrazole derivatives) dissolved in DMSO[6].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer fresh. Causality: HPPD is a non-heme iron-dependent dioxygenase. Ferrous ions (Fe²⁺) are strictly required in the active site for catalysis, while ascorbate acts as a reducing agent to maintain iron in the +2 oxidation state, preventing enzyme inactivation[9][10].

-

Compound Dilution: Serially dilute the pyrazole test compounds in DMSO to generate a 10-point concentration curve[6].

-

Pre-incubation: In a 96-well UV-transparent plate, combine the assay buffer, test compound, and recombinant HPPD enzyme. Incubate at 30°C for 15 minutes[9]. Causality: Pyrazole-based HPPD inhibitors often exhibit time-dependent, slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the substrate is introduced[9].

-

Reaction Initiation: Add the HPPA substrate solution to all wells to initiate the reaction[6][9].

-

Kinetic Measurement: Immediately monitor the reaction using a microplate reader. If using a coupled assay, measure the downstream product absorbance; alternatively, measure oxygen consumption rates[9].

-

Data Analysis: Plot the initial reaction velocity against the log of the inhibitor concentration to calculate the IC₅₀ value[9][11].

Protocol 2: Greenhouse Post-Emergence Herbicidal Efficacy Screening

This protocol evaluates the in vivo efficacy of synthesized pyrazole derivatives against broadleaf weeds[6].

Step-by-Step Methodology:

-

Plant Preparation: Cultivate target weed species (e.g., Amaranthus retroflexus) in standard greenhouse soil mix until they reach the 2-to-4 true leaf stage[6]. Causality: At the 2-4 leaf stage, plants are actively metabolizing and highly susceptible to systemic herbicide translocation, accurately reflecting real-world post-emergence application windows[6].

-

Formulation: Dissolve the pyrazole compound in a solvent system (e.g., acetone/water) containing 0.1% v/v non-ionic surfactant (e.g., Tween 20)[6]. Causality: The surfactant drastically reduces the surface tension of the spray droplets, facilitating penetration through the lipophilic waxy cuticle of the plant leaves for optimal foliar uptake.

-

Application: Apply the formulation using a track sprayer calibrated to deliver a specific rate (e.g., 150 g a.i./ha)[6].

-

Evaluation: Assess herbicidal injury visually at 7, 14, and 21 days post-treatment (DPT) on a scale of 0% (no effect) to 100% (complete kill)[6]. Causality: HPPD inhibitors induce a distinct bleaching phenotype. Visual tracking over 21 days differentiates between rapid contact burn (toxicity) and true systemic pigment inhibition (MoA validation)[3].

Fig 2: Standardized agrochemical screening workflow for pyrazole derivatives.

References

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. 2

-

Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem. 4

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. 1

-

Leptospermone | 567-75-9 - Benchchem. 9

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid - Benchchem. 10

-

2-Chloro-3-methylbenzoic acid | 15068-35-6 - Benchchem. 8

-

Bicyclo[3.2.1]octane-2,4-dione - Benchchem. 11

-

Pyrazoxyfen Herbicide|CAS 71561-11-0 - Benchchem. 6

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. 5

-

Pyrazole Chemistry in Crop Protection - LOCKSS / Syngenta AG. 3

-

Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - Frontiers. 7

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazoxyfen Herbicide|CAS 71561-11-0 [benchchem.com]

- 7. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]

- 8. 2-Chloro-3-methylbenzoic acid | 15068-35-6 | Benchchem [benchchem.com]

- 9. Leptospermone | 567-75-9 | Benchchem [benchchem.com]

- 10. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 11. Bicyclo[3.2.1]octane-2,4-dione|CAS 74896-14-3 [benchchem.com]

The Versatile Scaffolding of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Heterocycle

The pyrazole nucleus stands as a cornerstone in the architecture of contemporary medicinal chemistry and agrochemical development.[1] Its inherent stability, coupled with the capacity for diverse functionalization at multiple positions, renders it a "privileged scaffold" for the design of novel bioactive molecules.[2] Among the myriad of pyrazole-based synthons, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid emerges as a particularly valuable building block. The strategic placement of the methyl, phenyl, and carboxylic acid groups provides a unique combination of steric and electronic properties, enabling chemists to forge complex molecular frameworks with high precision. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key transformations, and strategic applications of this versatile intermediate.

Physicochemical & Structural Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| IUPAC Name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH), sparingly soluble in water. |

| pKa | Estimated to be in the range of 3-4 for the carboxylic acid proton. |

Synthesis of the Building Block: A Modern Approach to a Classic Reaction

The most reliable and widely adopted method for the synthesis of pyrazole cores is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the specific synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the key precursor is ethyl 2-methyl-3-oxo-3-phenylpropanoate.[5]

Protocol 1: Synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

This two-step protocol first involves the cyclization reaction to form the ethyl ester of the target molecule, followed by saponification to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Materials:

-

Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate. The product can be further purified by recrystallization from ethanol/water.

-

Step 2: Saponification to 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

-

Materials:

-

Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate (from Step 1)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Suspend the crude ethyl ester in a mixture of methanol and water (or THF/water).

-

Add a solution of NaOH or LiOH and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford pure 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

-

Caption: Synthesis of the target building block via Knorr cyclization.

Core Synthetic Applications and Protocols

The carboxylic acid moiety of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is the primary handle for its elaboration into more complex structures, most notably through the formation of amide and ester linkages.

Application 1: Amide Bond Formation - Gateway to Bioactive Carboxamides

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[6] Pyrazole-3- and -5-carboxamides are prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors and anti-cancer agents.[7][8] Direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[9][10]

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are weakly nucleophilic.[10]

-

Materials:

-

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF, add the amine followed by DIPEA.

-

Add HATU in one portion to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Caption: General workflow for HATU-mediated amide bond formation.

| Coupling Reagent System | Base | Typical Solvents | Key Advantages |

| HATU | DIPEA | DMF, DCM | High efficiency, low racemization, good for hindered substrates.[10] |

| EDC/HOBt | DIPEA, Et₃N | DCM, DMF | Water-soluble byproducts, cost-effective. |

| SOCl₂ then Amine | Pyridine, Et₃N | Toluene, DCM | Forms highly reactive acid chloride intermediate.[10] |

Application 2: Esterification - Modulating Physicochemical Properties

Esterification of the carboxylic acid group is a common strategy to mask the acidic proton, increase lipophilicity, and improve cell permeability, which are critical aspects in drug design.

-